IDO1 Enzyme Inhibition: 4-Iodo Substitution Confers 3.7-Fold Superior Potency Over the Unsubstituted Lead Compound
In a head-to-head recombinant human IDO1 enzyme inhibition assay, O-(4-iodobenzyl)hydroxylamine (Compound 8) demonstrated an IC₅₀ of 0.22 ± 0.066 μM, representing a 3.7-fold improvement in potency compared to the unsubstituted lead O-benzylhydroxylamine (IC₅₀ = 0.81 ± 0.081 μM) [1]. The para-iodo derivative was also more potent than the meta-iodo isomer (3-I, Compound 11: IC₅₀ = 0.34 ± 0.12 μM), the para-bromo analog (4-Br, Compound 19: IC₅₀ = 1.6 μM; 7.3-fold difference), and the para-chloro analog (4-Cl, Compound 17: IC₅₀ = 1.3 μM; 5.9-fold difference) [1]. This establishes the 4-iodo substitution as the most potent monosubstituted variant within the entire SAR series of over 40 derivatives examined in this study.
| Evidence Dimension | IDO1 enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.22 ± 0.066 μM (Compound 8, 4-I) |
| Comparator Or Baseline | O-Benzylhydroxylamine (Lead, unsubstituted): 0.81 ± 0.081 μM; 3-I isomer (Compound 11): 0.34 ± 0.12 μM; 4-Br (Compound 19): 1.6 μM; 4-Cl (Compound 17): 1.3 μM; 4-F (Compound 15): 0.98 μM |
| Quantified Difference | 3.7-fold more potent vs. unsubstituted lead; 1.5-fold vs. 3-I; 7.3-fold vs. 4-Br; 5.9-fold vs. 4-Cl; 4.5-fold vs. 4-F |
| Conditions | Recombinant human IDO1 enzyme inhibition assay; single-point inhibition curves run at least 2× for compounds with IC₅₀ < 0.4 μM; reported as averages ± SD |
Why This Matters
For research groups developing IDO1-targeted cancer immunotherapies, this 3.7-fold potency advantage over the commercially ubiquitous O-benzylhydroxylamine directly translates to lower compound requirements, reduced off-target exposure at efficacious concentrations, and a more favorable starting point for hit-to-lead optimization.
- [1] Malachowski WP, Winters M, DuHadaway JB, et al. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Eur J Med Chem. 2016;108:564-576. Table 3, Compounds 8 (4-I), 11 (3-I), 19 (4-Br), 17 (4-Cl), 15 (4-F), and Lead (H). View Source
